alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone
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Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Anticancer Potential : Research has delved into the synthesis of substituted alpha, beta-unsaturated carbonyl compounds through Claisen-Schmidt condensation, further processed to yield various compounds with significant anticancer activities. Notably, some compounds have shown promising antitumor activity against human breast cancer cell lines, highlighting the potential of alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone derivatives in cancer research (Azam et al., 2008).
Angiotensin-Converting Enzyme (ACE) Inhibitors : Another area of application involves the development of ACE inhibitors for treating hypertension. Derivatives of this compound have been synthesized and evaluated for their ACE inhibitory activities, offering insights into designing new antihypertensive agents (Yanagisawa et al., 1987).
Chemical Synthesis and Mechanisms
Mechanistic Insights into Solvolysis : The study of solvolysis of related compounds has led to a better understanding of chemical reactions and mechanisms. For instance, acid-catalyzed methanolysis has been explored to provide a novel approach to synthesizing esters from acetophenone derivatives, offering valuable mechanistic insights (Hameršak et al., 1999).
Antimicrobial and Antifungal Properties
Antimicrobial Activities : The synthesis of various derivatives has also been investigated for antimicrobial and antifungal properties. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This research underscores the versatility of this compound derivatives in developing new therapeutic agents (Wardkhan et al., 2008).
Novel Catalysts for Oxidation Reactions
Catalytic Applications : Exploring the use of nitroxyl peptides as catalysts for enantioselective oxidations has opened new avenues in asymmetric synthesis. Derivatives of this compound, when used in combination with chiral alpha-amino acids, have facilitated the enantioselective oxidation of alcohols, showcasing the compound's utility in fine chemical synthesis (Formaggio et al., 2002).
properties
IUPAC Name |
2-phenacylsulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-9-5-2-6-10-14)12-23-18-19-15(11-17(22)20-18)13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYULHGMIFEMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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